



Synthesis of 2-Isopropylcyclopentanone: An Experimental Protocol

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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243

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Abstract

This application note provides a detailed experimental protocol for the synthesis of **2-isopropylcyclopentanone**, a valuable intermediate in the production of fungicides and a building block for various biologically active compounds.[1][2] The described method is based on the Stork enamine synthesis, a reliable and widely used method for the α -alkylation of ketones. The protocol covers the three main stages of the synthesis: enamine formation, alkylation, and hydrolysis, followed by purification. Additionally, this note includes a summary of the physicochemical and spectroscopic data for the target compound to aid in its characterization.

Introduction

2-Isopropylcyclopentanone is a five-membered cyclic ketone bearing an isopropyl group at the α-position. Its synthesis is of interest to researchers in organic synthesis and drug development due to its utility as a precursor to more complex molecules. Several synthetic routes to 2-alkylcyclopentanones have been developed, including the Dieckmann condensation of adipic acid derivatives, conjugate addition of organocuprates to cyclopentenone, and the direct alkylation of cyclopentanone.[1] The Stork enamine synthesis offers a mild and selective method for the monoalkylation of ketones, avoiding common side reactions such as polyalkylation.[3][4][5][6] This protocol details the synthesis of **2-isopropylcyclopentanone** via the Stork enamine pathway.



Physicochemical and Spectroscopic Data

Property	- Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[2][7]
Molecular Weight	126.20 g/mol	[7]
CAS Number	14845-55-7	[1][2][7]
Boiling Point	175-176 °C	[1][8]
Density	0.9105 g/cm ³	[1][8]
Refractive Index	1.4438 (20 °C)	[1][8]

Predicted Spectroscopic Data:

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity
CH (isopropyl)	2.0 - 2.5	Septet
CH₃ (isopropyl)	0.9 - 1.1	Doublet
CH (on ring)	2.2 - 2.6	Multiplet
CH ₂ (ring)	1.5 - 2.1	Multiplet

¹³ C NMR	Predicted Chemical Shift (ppm)	
C=O	215 - 225	
CH (on ring)	45 - 55	
CH (isopropyl)	30 - 40	
CH ₂ (ring)	20 - 35	
CH₃ (isopropyl)	15 - 25	



Mass Spectrometry (MS)	Predicted m/z	Predicted Fragment Ion
Molecular Ion	126	[C ₈ H ₁₄ O] ⁺
Fragment	83	[M - C ₃ H ₇] ⁺
Fragment	55	[C ₄ H ₇] ⁺
Fragment	43	[C ₃ H ₇] ⁺

Infrared (IR) Spectroscopy	Predicted Wavenumber (cm ⁻¹)	Functional Group
Carbonyl stretch (C=O)	~1745	Ketone

Experimental Protocol

This protocol is adapted from the general procedure for the Stork enamine synthesis.

Materials:

- Cyclopentanone
- Pyrrolidine
- 2-Bromopropane (Isopropyl bromide)
- Toluene, anhydrous
- Hydrochloric acid, aqueous solution (e.g., 10%)
- Sodium bicarbonate, saturated aqueous solution
- Brine (saturated aqueous sodium chloride solution)
- Magnesium sulfate, anhydrous
- Dean-Stark apparatus



- Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, separatory funnel)
- Heating mantle
- · Magnetic stirrer
- Rotary evaporator
- Distillation apparatus

Procedure:

Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)

- To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as anhydrous toluene.
- Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine. This intermediate is often used in the next step without further purification.

Step 2: Alkylation of the Enamine

- Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add 2-bromopropane (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitoring by TLC is recommended). The formation of an iminium salt precipitate may be observed.



Step 3: Hydrolysis of the Iminium Salt

- After the alkylation is complete, add an aqueous solution of hydrochloric acid (e.g., 10%) to the reaction mixture.
- Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt back to the ketone.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate)
 to recover any dissolved product.
- Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

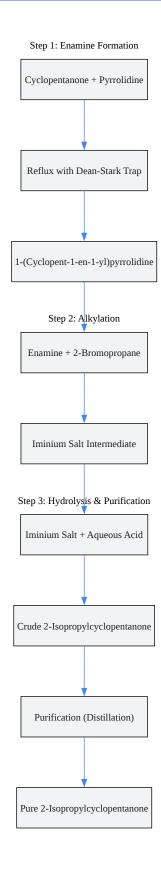
Step 4: Purification

• Purify the crude **2-isopropylcyclopentanone** by fractional distillation under reduced pressure to obtain the final product.

Reaction Mechanism and Workflow

The synthesis of **2-isopropylcyclopentanone** via the Stork enamine synthesis proceeds through three key stages, as illustrated in the following workflow diagram.



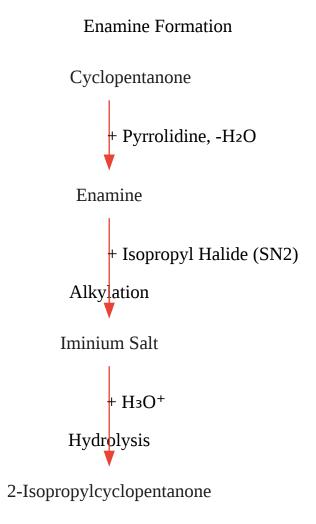


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Caption: Experimental workflow for the synthesis of 2-isopropylcyclopentanone.



The reaction mechanism involves the nucleophilic attack of the enamine on the alkyl halide, followed by hydrolysis of the resulting iminium salt.



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